1,3-Dimethylbenzo[f]quinoline
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Overview
Description
1,3-Dimethylbenzo[f]quinoline is a heterocyclic aromatic compound with the molecular formula C15H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylbenzo[f]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of β-aryl propionitrile derivatives with aryl lithiums and water can produce 1,3-diphenylpropan-1-imines, which are then treated with N-iodosuccinimide via iminyl radical-mediated cyclization under transition metal-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinolines .
Scientific Research Applications
1,3-Dimethylbenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzo[f]quinoline have been shown to interact with ATP synthase and topoisomerase II, inhibiting their activity and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,3-Dimethylbenzo[f]quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Another methyl-substituted quinoline with different properties.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
834-98-0 |
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Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1,3-dimethylbenzo[f]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-14-8-7-12-5-3-4-6-13(12)15(10)14/h3-9H,1-2H3 |
InChI Key |
TXCVRHZUZDGWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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